1'-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
Description
1’-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bipiperidine core linked to an ethoxyphenyl-substituted dioxopyrrolidine moiety, making it a unique structure for research and industrial purposes.
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4/c1-2-31-18-8-6-17(7-9-18)27-20(28)16-19(21(27)29)25-14-10-23(11-15-25,22(24)30)26-12-4-3-5-13-26/h6-9,19H,2-5,10-16H2,1H3,(H2,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOSPNPJPPOLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the coupling of a bipiperidine derivative with an ethoxyphenyl-substituted dioxopyrrolidine under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1’-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1’-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1-[1-(2-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide: Shares a similar core structure but differs in the position of the ethoxy group.
1-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-2,3-DIMETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-1-IUM BROMIDE: Another related compound with different functional groups and applications.
Uniqueness
1’-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE stands out due to its unique combination of a bipiperidine core and an ethoxyphenyl-substituted dioxopyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
